![molecular formula C10H18N2O4 B6238960 (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid CAS No. 214262-81-4](/img/no-structure.png)

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

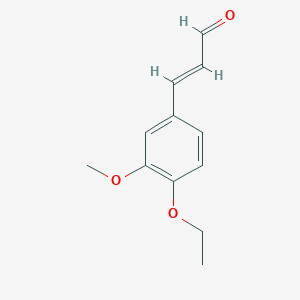

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid, also known as (2R)-2-amino-3-methyl-1-oxobutanoic acid, is an organic compound with a molecular formula of C7H13NO4. It is a chiral molecule with two stereoisomers, (2R)-2-amino-3-methyl-1-oxobutanoic acid and (2S)-2-amino-3-methyl-1-oxobutanoic acid. It has attracted much attention due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.

Wissenschaftliche Forschungsanwendungen

Influenza Neuraminidase Inhibitors

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has been explored in the design and synthesis of potent inhibitors of influenza neuraminidase (NA). The development of compounds like A-192558 showcases the application of pyrrolidine cores in creating effective influenza treatments (Wang et al., 2001).

C-H Functionalization in Organic Synthesis

This compound is also relevant in the field of organic chemistry, particularly in the context of C-H functionalization. It's used in redox-annulations with α,β-unsaturated carbonyl compounds, a process essential for creating pyrrolines and pyrrolidines (Kang et al., 2015).

Crystal Structure Analysis

The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid has been determined, providing insights into its molecular configuration, essential for understanding its chemical reactivity and potential applications in various fields, including medicinal chemistry (Yuan et al., 2010).

Synthesis of Pyrrolidine Derivatives

This compound plays a critical role in the synthesis of various pyrrolidine derivatives. These derivatives are crucial in the development of new medicinal molecules and studying their biological activities (Chen et al., 2012).

Use in Peptide Synthesis

It's also significant in peptide synthesis, particularly in the preparation of N-acyl-amino-acids and their derivatives, which are foundational components in the synthesis of peptides (Dutta & Morley, 1971).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the addition of the carboxylic acid group. The tert-butoxycarbonyl (Boc) group will be used to protect the amine group, and the carboxylic acid group will be added using a coupling reaction with a suitable reagent.", "Starting Materials": [ "L-pyrrolidine-2-carboxylic acid", "tert-butyl chloroformate", "diisopropylethylamine", "N,N-dimethylformamide", "tert-butylamine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the amine group with Boc", "L-pyrrolidine-2-carboxylic acid is dissolved in N,N-dimethylformamide (DMF) and cooled to 0°C. Diisopropylethylamine (DIPEA) is added to the solution, followed by tert-butyl chloroformate (TBocCl). The reaction mixture is stirred for 2 hours at 0°C, then quenched with hydrochloric acid. The resulting solid is filtered and washed with water to yield the Boc-protected pyrrolidine-2-carboxylic acid.", "Step 2: Coupling reaction with tert-butylamine", "The Boc-protected pyrrolidine-2-carboxylic acid is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution, followed by tert-butylamine and a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). The reaction mixture is stirred for 2 hours at 0°C, then quenched with hydrochloric acid. The resulting solid is filtered and washed with water to yield the desired product, (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid.", "Step 3: Deprotection of the Boc group", "The Boc-protected product is dissolved in a mixture of ethyl acetate and sodium hydroxide. The mixture is stirred for 2 hours at room temperature, then washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield the final product, (2R)-1-amino-pyrrolidine-2-carboxylic acid." ] } | |

CAS-Nummer |

214262-81-4 |

Molekularformel |

C10H18N2O4 |

Molekulargewicht |

230.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.